N-o-tolyl-benzene-1,2-diamine
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Overview
Description
N-o-tolyl-benzene-1,2-diamine is an organic compound that belongs to the class of aromatic diamines. It is characterized by the presence of two amino groups attached to a benzene ring, with one of the amino groups being substituted by an o-tolyl group. This compound is of significant interest due to its applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-o-tolyl-benzene-1,2-diamine typically involves the reduction of nitro compounds. One common method is the reduction of 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, which is then further reduced to this compound. The reaction conditions often involve the use of zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium or platinum on carbon to facilitate the reduction of nitro compounds under controlled conditions. The resulting product is then purified through crystallization or distillation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-o-tolyl-benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc powder and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
N-o-tolyl-benzene-1,2-diamine has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-o-tolyl-benzene-1,2-diamine involves its interaction with molecular targets through its amino groups. These groups can form hydrogen bonds and coordinate with metal ions, facilitating catalytic processes. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action, particularly in biological systems where it can act as an electron donor or acceptor .
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: An isomer with two amino groups attached to adjacent carbon atoms on the benzene ring.
m-Phenylenediamine: An isomer with amino groups attached to carbon atoms separated by one carbon atom.
p-Phenylenediamine: An isomer with amino groups attached to carbon atoms opposite each other on the benzene ring.
Uniqueness
N-o-tolyl-benzene-1,2-diamine is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and its ability to form complexes with metal ions, making it valuable in specific catalytic and synthetic applications .
Properties
IUPAC Name |
2-N-(2-methylphenyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLTULAUWZNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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